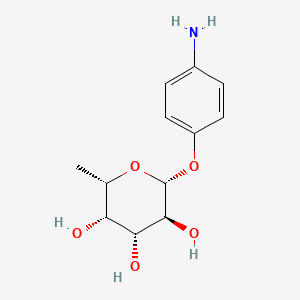

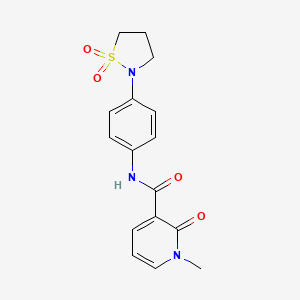

5-methyl-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)isoxazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of “5-Methyl-3-phenyl-N-(4-(trifluoromethoxy) phenyl) isoxazole-4–Carboxamide” was achieved through a coupling reaction of aniline derivatives and isoxazole–Carboxylic acid .Molecular Structure Analysis

The molecular structure of “5-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide” has been validated as part of the Chemical Structure Validation project .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity

The compound has been used in the synthesis of metal complexes that have shown significant anti-inflammatory activity . These complexes were tested on carrageenan-induced arthritic rats, and the results indicated that the anti-inflammatory activity of the compound decreased significantly upon complexation with metals .

Disease Modifying Antirheumatic Drug (DMARD)

The compound is a type of DMARD and is a pyrimidine synthesis inhibitor . It has been used to treat rheumatoid arthritis, a chronic inflammatory disorder .

Synthesis of Metal Complexes

The compound has been used as a bioactive ligand to react with hydrated salts of essential and trace metals to afford certain types of complexes . In these reactions, the compound acted as a monodentate ligand coordinated to metal ions through a cyanide group .

Anticancer Properties

A series of phenyl-isoxazole–Carboxamide derivatives, including the compound, have been synthesized and evaluated for their anticancer properties . The in-vitro cytotoxic evaluation was performed against several cancer cell lines, including hepatocellular carcinoma, cervical adenocarcinoma, breast carcinoma, melanoma, colorectal adenocarcinoma, and colon adenocarcinoma .

Improved Cellular Permeability

The compound has been used in a nano-emulgel strategy to improve the permeability of potent compounds into cancer cells . This strategy is based on nanotechnology and has been used to improve the effectiveness of both old and new cancer drugs .

Antifibrotic Activities

The compound has shown better antifibrotic activities at certain concentrations than 5-FU, a chemotherapy medication used to treat cancer .

Wirkmechanismus

Eigenschaften

IUPAC Name |

5-methyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-9-12(8-16-20-9)14(19)17-11-5-3-10(4-6-11)7-13(18)15-2/h3-6,8H,7H2,1-2H3,(H,15,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULYVEHIRIOSNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)CC(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)isoxazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-Methylpyrazol-4-yl)methyl]-N-propan-2-ylprop-2-ynamide](/img/structure/B2881490.png)

![N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-(furan-2-yl)pyrazolidine-3-carboxamide](/img/structure/B2881495.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2881504.png)

![N-[1-(oxolan-3-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2881506.png)